N-(4-bromo-3-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-(4-bromo-3-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN3O3S and its molecular weight is 472.36. The purity is usually 95%.
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Scientific Research Applications
Potent Dual Inhibitors
N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide and its analogues have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing significant potency. These compounds have been found to be potent against human TS and DHFR, indicating their potential in cancer therapy (Gangjee et al., 2008).
Crystal Structure Studies
The crystal structures of certain derivatives have been studied, revealing a folded conformation about the methylene C atom of the thioacetamide bridge. This research helps in understanding the molecular geometry and potential interactions of these compounds (Subasri et al., 2016).
Antifolate and Antitumor Properties
Similar compounds have been investigated for their antifolate and antitumor properties. Studies have demonstrated that certain analogues are potent inhibitors of DHFR and have shown promising results as antitumor agents, especially in the context of pathogenic infections in immunocompromised patients (Gangjee et al., 2007).
Antimicrobial and Antituberculosis Activity
Some derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These studies contribute to the understanding of the potential use of these compounds in treating bacterial and tuberculosis infections (Soni & Patel, 2017).
Inhibition of Histone Deacetylase
Derivatives of this compound have also been investigated for their role as histone deacetylase (HDAC) inhibitors, which is significant in cancer research. These studies explore the potential of these compounds in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3S/c1-3-25-20(27)19-18(14-6-4-5-7-16(14)28-19)24-21(25)29-11-17(26)23-13-8-9-15(22)12(2)10-13/h4-10H,3,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPVUAYCQCZNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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